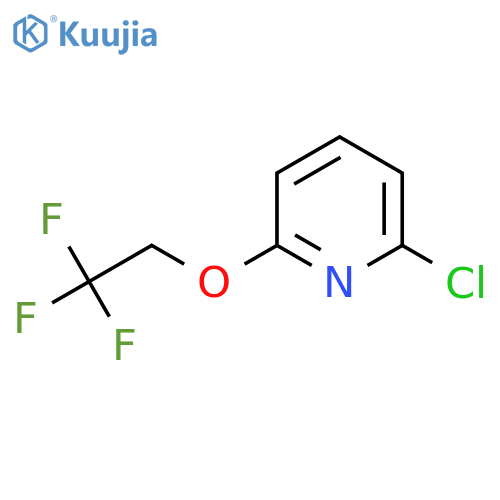

Cas no 77145-58-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine)

77145-58-5 structure

商品名:2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine

CAS番号:77145-58-5

MF:C7H5ClF3NO

メガワット:211.568911314011

MDL:MFCD00077489

CID:1065157

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-(2,2,2-trifluorethoxy)pyridine

- 2-chloro-6-(2,2,2-trifluoroethoxy)pyridine

- 2-(2,2,2-trifluoroethoxy)-6-chloropyridine

- NAMSUQXNPIXZQF-UHFFFAOYSA-N

- KM4935

- (1R,2R)-trans-1-(Chloromethyl)-2-methylcyclopropane

- 2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine

-

- MDL: MFCD00077489

- インチ: 1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2

- InChIKey: NAMSUQXNPIXZQF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=N1)OCC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 164

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 22.1

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-5166-1g |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

77145-58-5 | 95%+ | 1g |

$477.0 | 2023-09-06 | |

| TRC | C421900-1g |

2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |

77145-58-5 | 1g |

$ 170.00 | 2022-06-01 | ||

| Chemenu | CM362541-1g |

2-(2,2,2-Trifluoroethoxy)-6-chloropyridine |

77145-58-5 | 95%+ | 1g |

$687 | 2023-02-01 | |

| abcr | AB105801-250mg |

2-Chloro-6-(trifluoroethoxy)pyridine; . |

77145-58-5 | 250mg |

€348.00 | 2024-04-16 | ||

| abcr | AB105801-1g |

2-Chloro-6-(trifluoroethoxy)pyridine; . |

77145-58-5 | 1g |

€858.00 | 2024-04-16 | ||

| 1PlusChem | 1P00G5PJ-5g |

2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |

77145-58-5 | 96% | 5g |

$1299.00 | 2025-02-27 | |

| Life Chemicals | F2147-5166-0.5g |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

77145-58-5 | 95%+ | 0.5g |

$453.0 | 2023-09-06 | |

| Life Chemicals | F2147-5166-5g |

2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |

77145-58-5 | 95%+ | 5g |

$1431.0 | 2023-09-06 | |

| TRC | C421900-10000mg |

2-Chloro-6-(2,2,2-trifluorethoxy)pyridine |

77145-58-5 | 10g |

$ 1642.00 | 2023-04-18 | ||

| Matrix Scientific | 210124-5g |

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine, 95% |

77145-58-5 | 95% | 5g |

$1486.00 | 2023-09-07 |

2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

77145-58-5 (2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine) 関連製品

- 157047-98-8(Benzomalvin C)

- 1189426-16-1(Sulfadiazine-13C6)

- 624-75-9(Iodoacetonitrile)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77145-58-5)2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine

清らかである:99%

はかる:250mg

価格 ($):220.0